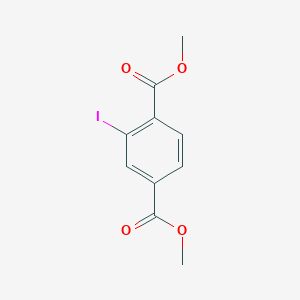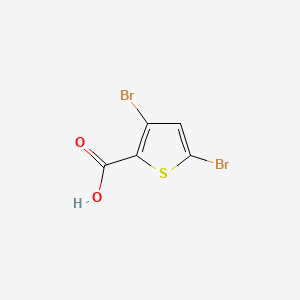
ジメチルヨードテレフタレート
概要
説明
Dimethyl iodoterephthalate is an organic compound with the molecular formula C10H9IO4. It is a derivative of terephthalic acid, where two methyl ester groups and one iodine atom are attached to the benzene ring.
科学的研究の応用
Dimethyl iodoterephthalate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of advanced materials, such as polymers and flame retardants.
Biological Studies: Researchers use dimethyl iodoterephthalate to study the effects of halogenated aromatic compounds on biological systems.
作用機序
Target of Action
Dimethyl iodoterephthalate is a derivative of dimethyl terephthalate, which is used in the preparation of phosphonic and boronic esters and acids . .
Mode of Action
It is known that dimethyl terephthalate derivatives, including Dimethyl iodoterephthalate, are used in transition metal-catalyzed coupling reactions to produce new reactive flame retardants .
Biochemical Pathways
It is known that dimethyl terephthalate derivatives are used in the preparation of phosphonic and boronic esters and acids, which are then tested for heat release reduction . This suggests that Dimethyl iodoterephthalate may play a role in these chemical reactions.
Result of Action
The results of the action of Dimethyl iodoterephthalate are primarily observed in its role as a precursor in the synthesis of new reactive flame retardants. The addition of boronic or phosphonic acids greatly lowers the heat release, due to a condensed phase (char formation) mechanism .
準備方法
Dimethyl iodoterephthalate can be synthesized through several methods. One common synthetic route involves the iodination of dimethyl terephthalate. This process typically uses iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent like acetic acid .
Industrial production methods may involve similar iodination reactions but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .
化学反応の分析
Dimethyl iodoterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in dimethyl iodoterephthalate can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in transition metal-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The ester groups in dimethyl iodoterephthalate can be reduced to alcohols using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted terephthalates, while coupling reactions can produce complex aromatic compounds .
類似化合物との比較
Dimethyl iodoterephthalate can be compared with other similar compounds, such as:
Dimethyl terephthalate: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
Dimethyl 2,5-diiodoterephthalate:
Dimethyl aminoterephthalate: Contains an amino group instead of an iodine atom, leading to different reactivity and applications, particularly in the synthesis of dyes and pharmaceuticals.
Dimethyl iodoterephthalate’s uniqueness lies in its iodine atom, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications .
特性
IUPAC Name |
dimethyl 2-iodobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVIVAYVYHUGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348410 | |
| Record name | Dimethyl iodoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165534-79-2 | |
| Record name | Dimethyl iodoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 165534-79-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Dimethyl iodoterephthalate in materials science?
A1: Dimethyl iodoterephthalate serves as a valuable reagent in synthesizing novel flame-retardant materials. [] Its reactivity allows for the incorporation of phosphonic and boronic acid groups into its structure through transition metal-catalyzed coupling reactions. These modified compounds exhibit significant flame-retardant properties, primarily due to a condensed phase mechanism involving char formation. [] For instance, incorporating boronic or phosphonic acids significantly lowers the heat release of thermoplastic polyurethane when blended. []
Q2: How does Dimethyl iodoterephthalate contribute to the understanding of energy transfer in polymer matrices?
A2: While not directly studied in the provided research, Dimethyl iodoterephthalate's structural similarity to Dimethyl terephthalate makes it a potentially useful tool in studying energy transfer. Research shows that incorporating quenching molecules like Dimethyl iodoterephthalate into a polymer matrix, such as poly(ethylene 2,6-naphthalenedicarboxylate), allows researchers to investigate energy migration and trapping phenomena using fluorescence spectroscopy. [] By analyzing the quenching efficiency, valuable insights into the polymer's photophysical properties and energy transfer mechanisms can be gained. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1298468.png)









